Melanin-Concentrating Hormone Receptor 1 antagonist 2 is a chemical compound that acts as an antagonist to the melanin-concentrating hormone receptor 1. This receptor is implicated in various physiological processes, including energy homeostasis, appetite regulation, and circadian rhythms. The development of antagonists for this receptor has garnered interest due to their potential therapeutic applications in obesity and related metabolic disorders.
The compound has been studied extensively in various research contexts, particularly in pharmacological studies aimed at understanding its binding affinity and antagonistic properties against the melanin-concentrating hormone receptor 1. Key studies have utilized virtual screening methods and machine learning models to identify potential candidates from large chemical libraries, focusing on their binding activities and safety profiles .
Melanin-Concentrating Hormone Receptor 1 antagonist 2 belongs to a class of compounds that inhibit the action of melanin-concentrating hormone by blocking its receptor. These compounds are typically classified as small molecules and are often derived from complex organic structures designed to interact specifically with the receptor's binding site.
The synthesis of Melanin-Concentrating Hormone Receptor 1 antagonist 2 involves several key steps that include the design of precursor compounds followed by various chemical reactions to achieve the final structure. Techniques such as high-performance liquid chromatography are commonly employed to purify the synthesized products.
In one notable study, a series of derivatives were synthesized using a combination of traditional organic synthesis techniques and modern computational methods. The process often begins with the selection of a suitable scaffold, followed by modifications through alkylation or acylation reactions to enhance potency and selectivity for the melanin-concentrating hormone receptor .
The molecular structure of Melanin-Concentrating Hormone Receptor 1 antagonist 2 typically features a core structure that includes a pyrrolone or pyrrolidinone moiety, which is crucial for its biological activity. The specific arrangement of functional groups around this core is essential for its interaction with the receptor .
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the compound's purity and confirm its molecular weight. For instance, the chemical formula and stereochemistry are critical for understanding how the compound binds to the receptor.
The synthesis of Melanin-Concentrating Hormone Receptor 1 antagonist 2 involves several chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are designed to construct the complex ring systems characteristic of this class of compounds.
For example, reactions may include:
These reactions are typically monitored using chromatographic techniques to ensure high yields and purity.
Melanin-Concentrating Hormone Receptor 1 antagonist 2 exerts its effects by binding to the melanin-concentrating hormone receptor 1, preventing the natural ligand from activating the receptor. This blockade leads to alterations in downstream signaling pathways associated with appetite regulation and energy expenditure.
Studies have demonstrated that this antagonistic action can lead to significant reductions in food intake and body weight in preclinical models, highlighting its potential as a therapeutic agent for obesity .
Melanin-Concentrating Hormone Receptor 1 antagonist 2 typically exhibits characteristics such as:
Chemical stability is an important consideration; many compounds in this class show sensitivity to light or moisture, necessitating careful storage conditions. Additionally, their reactivity profiles can be assessed through various assays that measure their interaction with biological targets.
The primary application of Melanin-Concentrating Hormone Receptor 1 antagonist 2 lies in pharmacological research aimed at developing treatments for obesity and metabolic syndrome. Its ability to modulate appetite and energy balance makes it a valuable candidate for further clinical exploration. Additionally, it serves as a tool compound in studies investigating the role of melanin-concentrating hormone signaling in various physiological processes .
Research continues to explore its potential applications across different therapeutic areas, including anxiety disorders and sleep regulation, due to its influence on neuropeptide signaling pathways.
Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with widespread projections throughout the central nervous system [1] [5]. MCH exerts its biological effects via two G protein-coupled receptors, MCHR1 and MCHR2, though MCHR1 is the predominant receptor in rodents and is conserved across all mammals [8]. MCHR1 activation influences diverse physiological processes through Gi/o-mediated inhibition of adenylyl cyclase and modulation of intracellular calcium levels [8].
Energy Homeostasis: MCHR1 is a critical regulator of energy balance. Genetic ablation of MCH or MCHR1 in mice results in a lean phenotype characterized by hypophagia (reduced food intake), increased energy expenditure, and elevated thermogenesis [3] [5]. Conversely, central administration of MCH or transgenic overexpression stimulates feeding and promotes weight gain and adiposity [5] [10]. MCHR1 antagonists consistently reduce food intake, particularly high-calorie palatable foods, and decrease body weight in diet-induced obese (DIO) rodent models [3] [6]. The receptor's expression in hypothalamic nuclei involved in appetite regulation (e.g., arcuate nucleus, paraventricular nucleus) underpins this role.
Neuropsychiatric Regulation: Beyond metabolism, MCHR1 modulates emotional states and stress responses. MCH neurons project extensively to limbic structures (amygdala, nucleus accumbens, hippocampus) and monoaminergic nuclei (dorsal raphe, locus coeruleus) [1] [4]. Activation of MCHR1 in the dorsal raphe and locus coeruleus promotes anxiety- and depressive-like behaviors in rodents, while its antagonism produces robust anxiolytic and antidepressant effects [1] [7] [9]. MCHR1 knockout mice exhibit reduced anxiety and despair behaviors, confirming the endogenous role of this system in stress response modulation [7].
Table 1: Key Physiological Functions Modulated by MCHR1 Signaling
Physiological Domain | Effect of MCHR1 Activation | Effect of MCHR1 Inhibition/Ablation | Primary Neural Substrates |
---|---|---|---|
Energy Intake | Increased food intake (hyperphagia), preference for palatable foods | Decreased food intake (hypophagia), reduced preference for palatable foods | Lateral Hypothalamus (LH), Arcuate Nucleus (ARC), Nucleus Accumbens (NAc) [2] [3] [5] |
Energy Expenditure | Decreased resting energy expenditure, reduced thermogenesis | Increased resting energy expenditure, elevated thermogenesis, leanness [3] [5] | Ventromedial Hypothalamus (VMH), Dorsomedial Hypothalamus (DMH) |
Emotional State (Anxiety/Depression) | Increased anxiety-like behaviors, increased depressive-like behaviors (e.g., forced swim immobility) | Anxiolytic effects, antidepressant effects [1] [7] [9] | Amygdala, Dorsal Raphe Nucleus (DRN), Locus Coeruleus (LC), Hippocampus |
Stress Response | Potentiation of HPA axis stress responses, increased submissive behaviors | Attenuation of stress-induced HPA axis activation, reduced submissive behaviors [1] [7] | Paraventricular Nucleus (PVN), Bed Nucleus of Stria Terminalis (BNST) |
Dysregulation of the MCH-MCHR1 system is implicated in several chronic disorders:
Obesity and Metabolic Dysfunction: Elevated MCH expression is observed in genetically obese (ob/ob) mice and diet-induced obese (DIO) rodents [3] [5] [6]. Increased MCHR1 density and signaling efficacy in the hypothalamus contribute to hyperphagia, reduced energy expenditure, insulin resistance, and weight gain [6]. MCH overexpression directly promotes hepatic lipid accumulation, a hallmark of non-alcoholic steatohepatitis (NASH) [10]. This positions MCHR1 overactivity as a key driver of metabolic dysregulation.
Anxiety and Mood Disorders: Preclinical evidence links heightened MCH signaling to anxiety and depression pathophysiology. Chronic stress paradigms upregulate MCH expression in the hypothalamus and increase MCH release in limbic regions [1] [7]. MCH infusion into the dorsal raphe or locus coeruleus induces despair-like behaviors (increased immobility in forced swim test) and anxiety (reduced open-arm exploration in elevated plus maze) [1] [9]. Notably, MCHR1 antagonism reverses these effects, suggesting that excessive MCH tone contributes to negative emotional states. Clinical studies report associations between MCHR1 polymorphisms and mood disorders, further supporting its pathophysiological relevance [7].
The limitations of current therapies for obesity, anxiety, and depression underscore the need for novel targets like MCHR1:
Obesity: Existing anti-obesity drugs (e.g., orlistat, sibutramine) often have modest efficacy and significant side effects (gastrointestinal disturbances, cardiovascular risks) [6]. MCHR1 antagonists offer a central mechanism targeting hyperphagia and energy expenditure simultaneously. Compounds like T-226296 and GW803430 produce sustained weight loss (10-15%) in DIO rodent models by reducing caloric intake and increasing metabolic rate [3] [6] [9], effects superior to monoamine-based appetite suppressants.
Anxiety and Depression: Selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines exhibit delayed onset, partial efficacy, and undesirable effects (sexual dysfunction, dependence risk) [1] [7]. MCHR1 antagonists demonstrate rapid anxiolytic and antidepressant effects in rodents. GW803430 reduces immobility in the forced swim test (FST) after acute (3 mg/kg) and chronic (3-10 mg/kg) dosing, effects absent in MCHR1-/- mice [7] [9]. Synergistic effects with subeffective doses of imipramine highlight their potential as monotherapy or adjunctive treatment [9]. The anatomical overlap of MCHR1 with monoaminergic circuits provides a mechanistic basis for mood modulation distinct from current therapies.
Comorbidity Targeting: The high comorbidity of obesity with depression and anxiety suggests shared pathophysiological mechanisms. MCHR1 antagonism uniquely addresses both metabolic and psychiatric symptoms: SNAP-7941 and ATC0065 reduce weight gain and exhibit anxiolytic/antidepressant profiles in rodent models [1] [3] [7]. This dual efficacy positions MCHR1 antagonists as promising therapeutics for complex, comorbid conditions.
Table 2: Preclinical Efficacy of Select MCHR1 Antagonists in Neuropsychiatric Models
Compound | Model | Key Findings | Proposed Mechanism | Source (Citation) |
---|---|---|---|---|
GW803430 | Mouse Forced Swim Test (FST) | ↓ Immobility time (acute: 3 mg/kg; chronic: 3-10 mg/kg p.o.); Effect absent in MCHR1-/- mice | Central MCHR1 blockade in DRN/LC, modulating monoamine release [7] [9] | [7] [9] |
GW803430 | Mouse Tail Suspension Test (TST) | ↓ Immobility time (10 mg/kg p.o.) | Inhibition of MCH-induced neuronal inhibition in limbic circuits | [9] |
GW803430 | Rat Submissive Behavior Model | ↓ Submissive behavior (30 mg/kg p.o. at weeks 2 & 3) | Potential attenuation of stress-induced MCH release in PVN/BNST | [9] |
SNAP-7941 | Social Interaction Test (Rat) | ↑ Social interaction time (3-10 mg/kg i.p.) | Blockade of MCH signaling in amygdala and medial prefrontal cortex | [1] |
SNAP-7941 | Vogel Conflict Test (Rat) | ↑ Punished drinking (3-10 mg/kg i.p.) | Reduction of anxiety-like conflict behavior via limbic MCHR1 | [1] |
ATC0065 & ATC0175 | Mouse Marble Burying Test | ↓ Marble burying (3-30 mg/kg p.o.) | Anxiolytic-like effect, potentially via modulation of compulsive behaviors | [7] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7